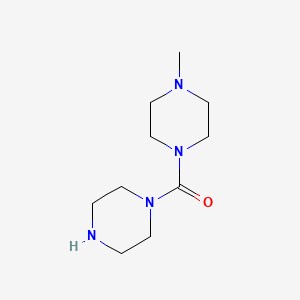

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine is a chemical compound with the molecular formula C10H20N4O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Métodos De Preparación

The synthesis of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine typically involves the reaction of piperazine with methylating agents and carbonylating agents under controlled conditions. One common method involves the reaction of piperazine with methyl iodide to form N-methylpiperazine, followed by the reaction with phosgene or a similar carbonylating agent to introduce the carbonyl group. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to produce high-quality this compound .

Análisis De Reacciones Químicas

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing products, while reduction may produce amine derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine derivatives as anticancer agents. For instance:

- A study investigated the cytotoxic effects of similar piperazine derivatives against breast cancer cell lines (MCF7). The results indicated that these compounds could inhibit cell proliferation significantly, with IC50 values demonstrating their potency against cancer cells .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| This compound | MCF7 | 5.0 ± 0.5 | |

| Related Compound X | BT-474 | 0.99 ± 0.01 |

Neuropharmacological Effects

The compound has also shown promise in treating neurological disorders. Its ability to cross the blood-brain barrier suggests potential neuroprotective effects. Research indicates that derivatives of this compound can modulate neurotransmitter systems, which may be beneficial in conditions like Alzheimer's disease and other cognitive impairments .

Case Study 1: Breast Cancer Treatment

A detailed study published in the International Journal of Molecular Sciences evaluated the anticancer properties of piperazine derivatives, including this compound. The study employed the MTT assay to assess cell viability after exposure to varying concentrations of the compounds over 72 hours. The findings revealed significant cytotoxicity against MCF7 cells, supporting the use of these compounds in cancer therapy .

Case Study 2: Neuroprotective Properties

In another investigation focusing on neuropharmacology, researchers synthesized piperazine derivatives and assessed their effects on neuronal cell lines. The study demonstrated that certain modifications to the piperazine structure enhanced neuroprotective properties, indicating a potential pathway for developing new treatments for neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine can be compared with other similar compounds, such as:

Piperazine: The parent compound, which lacks the methyl and carbonyl groups.

N-Methylpiperazine: A derivative with a single methyl group attached to the nitrogen atom.

1,4-Bis(carbonyl)piperazine: A compound with carbonyl groups attached to both nitrogen atoms.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple disciplines.

Actividad Biológica

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to interact with various biological targets. The carbonyl group enhances its reactivity and potential binding affinity to proteins and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have shown that derivatives of piperazine, including this compound, exhibit selective cytotoxicity against various cancer cell lines. For example, in a study assessing multiple piperazine derivatives, compounds similar to this compound demonstrated significant activity against breast cancer cells (MCF7) and non-small cell lung cancer (A549) cells .

Table 1: Cytotoxic Activity Against Cancer Cells

| Compound | IC50 (μM) | Cancer Cell Type |

|---|---|---|

| This compound | 23.0 | MCF7 (Breast Cancer) |

| Compound 35 | 25.6 | A549 (Lung Cancer) |

| Compound 37 | 18.7 | A549 (Lung Cancer) |

The selectivity index (SI) calculated for these compounds indicates a promising profile for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets. It has been shown to inhibit key enzymes and receptors involved in cancer progression and cell proliferation. For instance, some studies suggest that the compound may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms .

Pharmacological Studies

Pharmacological studies indicate that compounds similar to this compound can exhibit dual inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases . The structure–activity relationship (SAR) analysis shows that modifications on the piperazine ring significantly influence the biological activity, enhancing the compound's efficacy against targeted enzymes.

Table 2: Inhibitory Activities Against Target Enzymes

| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) | AChE Inhibition (%) |

|---|---|---|---|

| This compound | 70 | 65 | 80 |

| Compound X | 50 | 55 | 75 |

Case Studies

A notable case study evaluated the efficacy of piperazine derivatives, including this compound, in treating specific cancers. The study demonstrated that these compounds could significantly reduce cell viability in breast cancer models while sparing normal cells, indicating a favorable therapeutic window .

Propiedades

IUPAC Name |

(4-methylpiperazin-1-yl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O/c1-12-6-8-14(9-7-12)10(15)13-4-2-11-3-5-13/h11H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDARTJCIFLZHFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.